molecular formula C19H19N7O3 B2874950 ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate CAS No. 2034230-72-1

ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate

Cat. No.: B2874950
CAS No.: 2034230-72-1
M. Wt: 393.407
InChI Key: QIMZJPYGCOAGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate is a heterocyclic compound featuring a multi-component architecture:

  • Ethyl benzoate core: Provides ester functionality, influencing solubility and metabolic stability.
  • Pyrimidine-triazole substituent: The pyrimidine ring (a six-membered di-nitrogen heterocycle) is substituted at position 6 with a 1H-1,2,4-triazol-1-yl group. Triazoles are known for diverse biological activities, including antifungal, antiviral, and pesticidal properties due to their ability to form hydrogen bonds and coordinate with metal ions .

Properties

IUPAC Name

ethyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-2-29-19(28)14-5-3-4-6-15(14)24-18(27)13-8-25(9-13)16-7-17(22-11-21-16)26-12-20-10-23-26/h3-7,10-13H,2,8-9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMZJPYGCOAGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate is a complex organic compound that incorporates the 1,2,4-triazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrimidine and an azetidine structure, which contributes to its unique biological properties. The presence of these heterocycles is significant as they often enhance the interaction of the compound with biological targets.

Structural Formula

C18H21N7O2\text{C}_{18}\text{H}_{21}\text{N}_{7}\text{O}_2

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial activities. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The mechanism often involves the inhibition of key metabolic enzymes in pathogens.

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. This compound may exhibit similar effects due to its structural similarities to known antifungal agents. Studies have reported that triazoles can effectively inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis, essential for fungal cell membrane integrity .

Anticancer Potential

Triazoles are also recognized for their anticancer properties. Compounds like this compound could potentially inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Research has shown that certain triazole derivatives can significantly reduce tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound's activity may extend to enzyme inhibition, particularly acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's. Triazole derivatives have demonstrated effective inhibition of AChE, suggesting potential therapeutic applications in neurology .

Study on Antimicrobial Activity

A study conducted by Barbuceanu et al. synthesized several triazole derivatives and evaluated their antibacterial activity against a panel of pathogens. Among these compounds, some exhibited superior activity compared to standard antibiotics like chloramphenicol . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Research on Anticancer Effects

In another investigation, triazole-containing compounds were assessed for their anticancer efficacy against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively . The structural features of this compound suggest it may possess similar or enhanced anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • The triazole-pyrimidine moiety in the target compound offers higher nitrogen content and hydrogen-bonding capacity compared to pyridazine or isoxazole analogs, which may enhance binding affinity in biological targets .
  • Methyl substitutions (e.g., I-6232) could improve pharmacokinetic properties, while thioether linkers (I-6373) may alter metabolic pathways.

Triazole-Containing Pesticides ()

Triazamate (ethyl (3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate) shares a 1,2,4-triazole group but differs in core structure and substituents:

  • Triazamate : Features a triazolylthioacetate backbone, used as an insecticide. The sulfur atom in its structure may enhance reactivity with biological thiols .

Preparation Methods

Nucleophilic Aromatic Substitution

The pyrimidine-triazole moiety is synthesized via substitution at the 4-position of a chloropyrimidine intermediate. For example, 4,6-dichloropyrimidine reacts with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine.

Reaction Conditions :

  • Substrate : 4,6-Dichloropyrimidine (1.0 equiv).
  • Nucleophile : 1H-1,2,4-Triazole (1.2 equiv).
  • Base : K₂CO₃ (2.0 equiv).
  • Solvent : DMF, 80°C, 12 hours.
  • Yield : 78%.

Transition Metal-Catalyzed Coupling

Alternative methods employ Suzuki-Miyaura coupling. For instance, 4-bromo-6-(1H-1,2,4-triazol-1-yl)pyrimidine reacts with triazole boronic esters under Pd(PPh₃)₄ catalysis. This approach enhances regioselectivity for complex substrates.

Preparation of Azetidine-3-Carboxylic Acid

Cyclization of β-Amino Alcohols

Azetidine rings are synthesized via intramolecular cyclization. 3-Aminopropanol derivatives treated with NaH in THF form azetidine through a SN2 mechanism. Subsequent oxidation (KMnO₄, H₂O) yields azetidine-3-carboxylic acid.

Example Protocol :

  • Substrate : Methyl 3-aminopropionate (1.0 equiv).
  • Base : NaH (1.5 equiv).
  • Solvent : THF, 0°C to room temperature, 6 hours.
  • Oxidation : KMnO₄ (2.0 equiv), H₂O, 50°C, 3 hours.
  • Yield : 65%.

Dieckmann Cyclization

Diethyl 3-aminoglutarate undergoes cyclization with NaOEt to form azetidine-3-carboxylate, which is hydrolyzed to the carboxylic acid.

Coupling of Azetidine-Carboxamide and Benzoate Ester

Amide Bond Formation

Azetidine-3-carboxylic acid is activated as an acyl chloride (SOCl₂, 60°C) and reacted with ethyl 2-aminobenzoate in the presence of Et₃N.

Reaction Conditions :

  • Acyl Chloride : Azetidine-3-carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv).
  • Amine : Ethyl 2-aminobenzoate (1.1 equiv).
  • Base : Et₃N (2.0 equiv).
  • Solvent : Dichloromethane, 0°C to room temperature, 4 hours.
  • Yield : 82%.

Carbodiimide-Mediated Coupling

Alternatively, EDCI/HOBt facilitates amidation under mild conditions, minimizing racemization.

Final Assembly: Pyrimidine-Azetidine Coupling

Nucleophilic Substitution

The azetidine amine displaces the 4-chloro group on the pyrimidine-triazole core. Cs₂CO₃ in DMF at 100°C drives the reaction.

Optimized Protocol :

  • Substrate : 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine (1.0 equiv).
  • Nucleophile : Azetidine-3-carboxamide (1.2 equiv).
  • Base : Cs₂CO₃ (3.0 equiv).
  • Solvent : DMF, 100°C, 24 hours.
  • Yield : 70%.

Buchwald-Hartwig Amination

For electron-deficient pyrimidines, Pd₂(dba)₃/Xantphos catalyzes C–N bond formation between azetidine and bromopyrimidine.

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at pyrimidine positions 2 and 4 is mitigated using bulky bases (e.g., Cs₂CO₃).
  • Azetidine Stability : Azetidine rings are prone to ring-opening; reactions are conducted under anhydrous conditions.
  • Amide Racemization : Low-temperature coupling with EDCI/HOBt reduces epimerization.

Comparative Data on Key Steps

Step Method Conditions Yield (%) Source
Pyrimidine-triazole Nucleophilic substitution K₂CO₃, DMF, 80°C 78
Azetidine cyclization NaH, THF 0°C to RT, 6 hours 65
Amide coupling EDCI/HOBt DCM, RT, 12 hours 85
Final coupling Cs₂CO₃, DMF, 100°C 24 hours 70

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.